
2-Bromo-1-(4-ethylphenyl)ethanone
Descripción general
Descripción
2-Bromo-1-(4-ethylphenyl)ethanone is a chemical compound with the molecular formula C10H11BrO . It is also known by other names such as 2-bromo-1-(4-ethylphenyl)ethan-1-one and 2-bromo-4-ethylacetophenone .
Molecular Structure Analysis
The molecular structure of 2-Bromo-1-(4-ethylphenyl)ethanone consists of a bromine atom attached to the second carbon of an ethanone group, and a 4-ethylphenyl group attached to the first carbon of the ethanone group .Physical And Chemical Properties Analysis
2-Bromo-1-(4-ethylphenyl)ethanone has a molecular weight of 227.10 g/mol . It has a computed XLogP3-AA value of 3.2, indicating its lipophilicity . It has no hydrogen bond donors, one hydrogen bond acceptor, and three rotatable bonds . Its exact mass and monoisotopic mass are both 225.99933 g/mol . It has a topological polar surface area of 17.1 Ų .Aplicaciones Científicas De Investigación
Reactivity and Synthesis
2-Bromo-1-(4-ethylphenyl)ethanone has been studied for its reactivity, particularly in the selective α-monobromination of alkylaryl ketones. Ying (2011) explored its selective α-monobromination using ionic liquids, highlighting a simple and regioselective method for electrophilic bromination of various alkylaryl ketones, achieving good yields and high selectivity (W. Ying, 2011).
Intermediate in Organic Synthesis
It also serves as a key intermediate in organic synthesis. For instance, its modification and utilization in the synthesis of alpha,beta-unsaturated ketones as chalcone analogues via a S(RN)1 mechanism were detailed by Curti et al. (2007), showcasing a new method to synthesize a wide variety of chalcone analogues (C. Curti, A. Gellis, P. Vanelle, 2007).
Enantioselective Synthesis
Furthermore, the compound's utility extends to enantioselective synthesis, where it contributes to the development of methods for creating enantiomerically pure substances. Zhang et al. (2014) developed a facile procedure for synthesizing enantiomerically pure 1-(5-bromo-2-chlorophenyl)-1-(4-ethoxyphenyl)ethane, starting from a compound structurally similar to 2-Bromo-1-(4-ethylphenyl)ethanone, showcasing the compound's role in the synthesis of complex molecules with specific chiral configurations (Shuo Zhang et al., 2014).
Computational Studies
Erdogan and Erdoğan (2019) conducted a computational study on the nucleophilic substitution reactions of imidazole with various 2-bromo-1-arylethanone derivatives, including compounds similar to 2-Bromo-1-(4-ethylphenyl)ethanone. This study provided insights into the molecular interactions and reactivity of such compounds, enhancing understanding of their behavior in chemical reactions (T. Erdogan, F. Erdoğan, 2019).
Safety and Hazards
2-Bromo-1-(4-ethylphenyl)ethanone may cause severe skin burns and eye damage, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .
Propiedades
IUPAC Name |
2-bromo-1-(4-ethylphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO/c1-2-8-3-5-9(6-4-8)10(12)7-11/h3-6H,2,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNYSPDGJBPTDDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80496523 | |
| Record name | 2-Bromo-1-(4-ethylphenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80496523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-1-(4-ethylphenyl)ethanone | |
CAS RN |
2632-14-6 | |
| Record name | 2-Bromo-1-(4-ethylphenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80496523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



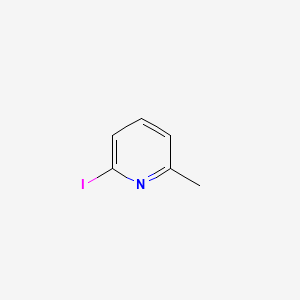
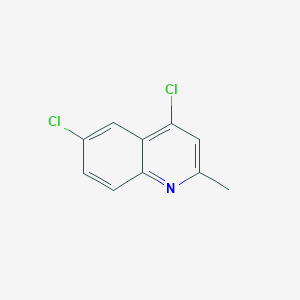
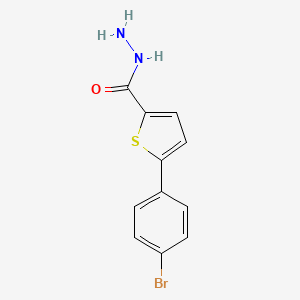
![3-[(2,5-Dimethoxyphenyl)amino]-3-oxopropanoic acid](/img/structure/B1337612.png)
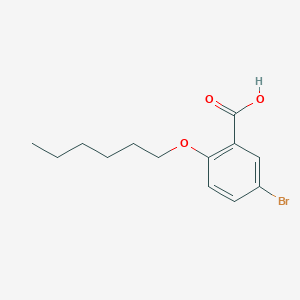
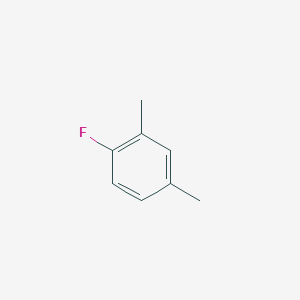
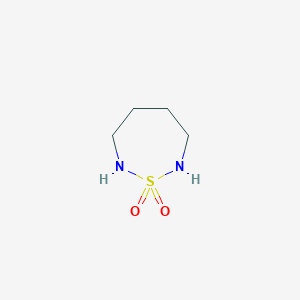
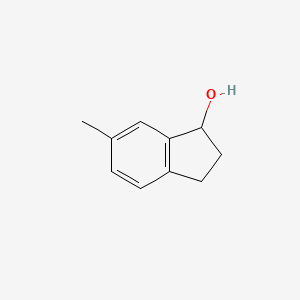
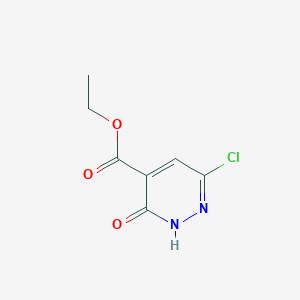
![2-Methyl-3-nitroimidazo[1,2-a]pyridine](/img/structure/B1337626.png)

